![molecular formula C20H25N5O2 B5538488 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide
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Description
The compound belongs to a class of chemicals known for their potential in various biological activities. Molecules containing elements such as 1H-1,2,4-triazolyl groups and cyclopropanecarboxamide are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
Synthetic strategies for complex molecules like this typically involve multi-step reactions, including condensation, nucleophilic substitution, and cyclization steps. A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of specific carbonyl and amine components, demonstrating the intricate steps involved in constructing such molecules (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure is characterized by X-ray crystallography, which provides insights into the molecule's geometry, bond lengths, angles, and potential for intermolecular interactions. Studies on similar compounds reveal significant inhibitory activity against cancer cell lines, highlighting the importance of the structural analysis in understanding biological activity (Lu et al., 2021).
Scientific Research Applications
Novel Synthesis Techniques
Innovative synthesis methods are pivotal in the development of complex organic molecules, including cyclopropanecarboxamide derivatives. For instance, the novel intramolecular oxycyanation of methylenecyclopropanes represents a significant advancement in the synthesis of benzo[d][1,3]oxazines with a cyano group, showcasing the versatility of cyclopropane derivatives in organic synthesis (Yu Yuan et al., 2016). This process emphasizes the role of the electronic effect of the acyl group and highlights the potential for creating structurally diverse molecules from cyclopropane-based precursors.
Anticancer and Antidepressant Potential
Research on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has indicated potential antidepressant and nootropic activities, suggesting a framework for developing central nervous system (CNS) active agents from similar structures (Asha B. Thomas et al., 2016). This highlights the possibility of exploring cyclopropanecarboxamide derivatives for therapeutic applications, given their structural similarities and potential biological activity.
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide
A related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, has been synthesized from commercially available precursors through a multi-step nucleophilic substitution reaction, demonstrating the feasibility of synthesizing complex cyclopropanecarboxamide derivatives for further pharmacological evaluation (Zhihui Zhou et al., 2021).
properties
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-[3-(1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-2-4-15(5-3-14)17-10-24(11-18(17)23-20(27)16-6-7-16)19(26)8-9-25-13-21-12-22-25/h2-5,12-13,16-18H,6-11H2,1H3,(H,23,27)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFYJGDCCNOPV-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide |
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